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Compound of Interest

Compound Name: 1-Hexene, 6-fluoro-

Cat. No.: B1617930

An In-depth Technical Guide to 1-Hexene, 6-fluoro-

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and potential applications of 1-Hexene, 6-fluoro-. The information is intended for
researchers, scientists, and professionals involved in drug development and chemical
synthesis.

Molecular Structure and Properties

1-Hexene, 6-fluoro-, also known as 6-fluorohex-1-ene, is an organofluorine compound with the
chemical formula CeH11F.[1][2] Its structure consists of a six-carbon chain with a terminal
double bond between C1 and C2, and a fluorine atom attached to the C6 position.

Chemical Identifiers

A summary of key chemical identifiers for 1-Hexene, 6-fluoro- is presented in Table 1.
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Identifier Value

IUPAC Name 6-fluorohex-1-ene
Molecular Formula CeH11F[1][2]

CAS Registry Number 373-15-9[3]
PubChem CID 9761[1]
Canonical SMILES C=CCCCCF[2]

InChl=1S/C6H11F/c1-2-3-4-5-6-7/h2H,1,3-
6H2[2]

InChl

InChlKey WUMVRHNZIRFDQL-UHFFFAOYSA-N[2]

Physicochemical Properties

The computed physicochemical properties are crucial for understanding the compound's
behavior in various chemical and biological systems. These properties are summarized in Table
2.

Property Value

Molecular Weight 102.15 g/mol [4]

Exact Mass 102.084478513 Dal4]
Monoisotopic Mass 102.084478513 Da[2][4]
XLogP3-AA (Lipophilicity) 2.4[2][3]

Hydrogen Bond Donor Count 0[4]

Hydrogen Bond Acceptor Count 1[4]

Rotatable Bond Count 4[3][4]

Topological Polar Surface Area 0 A7[4]

Complexity 41.4[3]
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Synthesis of 1-Hexene, 6-fluoro-

While specific literature detailing the synthesis of 1-Hexene, 6-fluoro- is not readily available, a
plausible synthetic route can be devised based on established methods for synthesizing
terminal fluoroalkanes. A common approach involves nucleophilic substitution of a

corresponding haloalkane.

Starting Material Reagent
} - Phase-Transfer Catalyst Solvent
6-Bromo-1-hexene Potassium Fluoride (KF) (€.g., 18-Crown-6) (e.g., Acetonitrile)

Nucleophilic Substitution
(Finkelstein Reaction)

Product

1-Hexene, 6-fluoro-

Click to download full resolution via product page

Figure 1: Hypothetical synthesis workflow for 1-Hexene, 6-fluoro-.

Experimental Protocol: Nucleophilic Fluorination

This protocol describes a general procedure for the synthesis of 1-Hexene, 6-fluoro- from 6-

bromo-1-hexene via a Finkelstein-type reaction.

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF) and a
phase-transfer catalyst (e.g., 18-crown-6).

e Solvent and Reactant Addition: Add a suitable polar aprotic solvent, such as acetonitrile. To
this suspension, add 6-bromo-1-hexene dropwise at room temperature.

e Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for
several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas
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chromatography (GC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Filter the
mixture to remove excess KF and other inorganic salts.

o Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by a brine
solution. Dry the organic layer over anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure. Purify the crude product by
fractional distillation to obtain pure 1-Hexene, 6-fluoro-.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 1-Hexene, 6-fluoro-. While
experimental spectra are not publicly available, expected characteristics can be inferred from
the structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show signals corresponding to the vinyl protons
(=CH2) and the alkyl chain protons. The terminal vinyl protons will appear as complex
multiplets in the olefinic region (~4.9-5.9 ppm). The protons on the carbon adjacent to the
fluorine (C6) will show a characteristic splitting pattern (doublet of triplets) due to coupling
with both the fluorine atom and the adjacent methylene protons.

e 13C NMR: The spectrum will show six distinct carbon signals. The carbons of the double
bond (C1 and C2) will appear in the downfield region (~114-139 ppm). The C6 carbon,
directly attached to the fluorine, will exhibit a large one-bond carbon-fluorine coupling
constant.

e 19F NMR: A single signal is expected, which will be split into a triplet by the two adjacent
protons on C6.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Hexene, 6-fluoro- would feature characteristic absorption bands. Key
expected peaks are listed in Table 3. For comparison, the C=C double bond stretch in 1-
hexene occurs around 1642 cm~1.[5]
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Expected Wavenumber

Functional Group Vibration

(cm™)
=C-H (vinyl) Stretch 3080 - 3100[6]
C-H (alkyl) Stretch 2850 - 2960
C=C (alkene) Stretch 1640 - 1680[6]
C-F Stretch 1000 - 1400

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
Predicted collision cross-section (CCS) values for various adducts have been calculated and
are presented in Table 4.[2]

Adduct m/z Predicted CCS (A?)
[M+H]* 103.09176 119.1
[M+Na]* 125.07370 126.6
[M-H]- 101.07720 118.1
[M]*+ 102.08393 118.5

Applications in Drug Development

The introduction of fluorine into organic molecules is a widely used strategy in medicinal
chemistry to enhance drug properties.[7] Fluoroalkenes, in particular, are valuable as they can
act as bioisosteres of amide bonds, improving metabolic stability and lipophilicity.[8][9][10]

The strategic placement of a fluorine atom, as in 1-Hexene, 6-fluoro-, can modulate key
pharmaceutical properties such as potency, membrane permeability, and metabolic pathways.
[7] The electron-withdrawing nature of fluorine can also influence the pKa of nearby functional
groups.[7] While there are no specific documented applications for 1-Hexene, 6-fluoro-, its
structure makes it a potential building block in the synthesis of more complex fluorinated drug
candidates.
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Figure 2: Role of fluoroalkenes in drug candidate optimization.

Safety and Handling

Specific safety data for 1-Hexene, 6-fluoro- is not available. However, based on the
structurally similar compound 1-hexene, it should be handled as a highly flammable liquid and
vapor.[11][12] Vapors may form explosive mixtures with air.[11][13]

Precautionary Measures

o Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Keep away from
heat, sparks, open flames, and other ignition sources.[12][15] Use non-sparking tools and
explosion-proof equipment.[14][15]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
safety goggles or a face shield.[14]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Store
away from oxidizing agents.[15]
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o First Aid: In case of skin contact, wash immediately with plenty of water.[14] If inhaled, move
to fresh air.[14] If swallowed, do NOT induce vomiting and seek immediate medical attention,
as aspiration into the lungs can cause chemical pneumonitis.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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